4-methoxy-N-[2-(2-phenylethoxy)phenyl]azepane-1-carboxamide
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Overview
Description
4-methoxy-N-[2-(2-phenylethoxy)phenyl]azepane-1-carboxamide is a complex organic compound with a unique structure that includes a methoxy group, a phenylethoxy group, and an azepane ring
Preparation Methods
The synthesis of 4-methoxy-N-[2-(2-phenylethoxy)phenyl]azepane-1-carboxamide typically involves multiple steps, starting with the preparation of the azepane ring and subsequent functionalization. Common synthetic routes include:
N-alkylation of primary amines and ammonia: This involves the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Reduction of Schiff bases: This method uses sodium borohydride as a reducing agent to selectively reduce functional groups without affecting reducible substituents like nitro and chloride.
Chemical Reactions Analysis
4-methoxy-N-[2-(2-phenylethoxy)phenyl]azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, using reagents like bromine (Br2) or nitric acid (HNO3).
Scientific Research Applications
4-methoxy-N-[2-(2-phenylethoxy)phenyl]azepane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a starting material for the synthesis of various pharmaceuticals, including antidepressants and analgesics.
Materials Science: This compound is used in the synthesis of azo dyes and dithiocarbamates, which are important in the production of pigments and rubber chemicals.
Biological Research:
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(2-phenylethoxy)phenyl]azepane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-methoxy-N-[2-(2-phenylethoxy)phenyl]azepane-1-carboxamide can be compared with other similar compounds, such as:
2-methoxy-5-(phenylamino)methyl)phenol: This compound has a similar phenylamino structure but differs in its functional groups and overall reactivity.
N-{2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethyl}-N-propylpropan-1-amine hydrochloride: This compound is a potent and selective sigma-1 receptor antagonist, highlighting the diversity of applications for compounds with similar structures.
Properties
IUPAC Name |
4-methoxy-N-[2-(2-phenylethoxy)phenyl]azepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-19-10-7-15-24(16-13-19)22(25)23-20-11-5-6-12-21(20)27-17-14-18-8-3-2-4-9-18/h2-6,8-9,11-12,19H,7,10,13-17H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJSCUVAKCPLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(CC1)C(=O)NC2=CC=CC=C2OCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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